molecular formula C18H18FNO3S B253874 Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate

Katalognummer B253874
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: XNEQWGOZWWBLFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound was first synthesized in 2011 by a team of researchers at the University of Texas MD Anderson Cancer Center. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Wirkmechanismus

The mechanism of action of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A involves the inhibition of a key protein called heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous client proteins, many of which are involved in cancer cell survival and growth. By inhibiting Hsp90, Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A disrupts the protein folding machinery of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A has been shown to modulate several important cellular pathways. It has been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. Moreover, it has been shown to activate the immune system, leading to the recruitment of immune cells to the tumor microenvironment. These effects suggest that Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A may have potential applications beyond cancer therapy, such as in the treatment of autoimmune diseases and chronic inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A is its selectivity towards cancer cells, which minimizes the risk of toxicity to normal cells. It also exhibits potent anti-cancer activity at low concentrations, making it a promising candidate for further development. However, its synthesis is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers.

Zukünftige Richtungen

There are several potential future directions for the development of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A. One area of interest is the identification of biomarkers that can predict the sensitivity of cancer cells to Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A. This would enable the selection of patients who are most likely to benefit from treatment with this compound. Another direction is the development of combination therapies that can enhance the anti-cancer activity of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A. For example, it has been shown to synergize with other Hsp90 inhibitors and chemotherapy drugs. Finally, the potential applications of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A beyond cancer therapy, such as in the treatment of autoimmune diseases and chronic inflammation, warrant further investigation.

Synthesemethoden

The synthesis of Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 4-fluoroaniline with ethyl 4-bromobenzoate to form ethyl 4-(4-fluoroanilino)benzoate. This intermediate is then treated with thioacetic acid to produce ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl]benzoate, which is subsequently reacted with ethyl chloroformate to yield Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A has been shown to exhibit potent anti-cancer activity in various preclinical cancer models. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Moreover, it has demonstrated selectivity towards cancer cells, sparing normal cells from its cytotoxic effects. These properties make Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate A an attractive candidate for further development as an anti-cancer agent.

Eigenschaften

Produktname

Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate

Molekularformel

C18H18FNO3S

Molekulargewicht

347.4 g/mol

IUPAC-Name

ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]benzoate

InChI

InChI=1S/C18H18FNO3S/c1-2-23-18(22)14-5-3-13(4-6-14)11-24-12-17(21)20-16-9-7-15(19)8-10-16/h3-10H,2,11-12H2,1H3,(H,20,21)

InChI-Schlüssel

XNEQWGOZWWBLFT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)F

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.